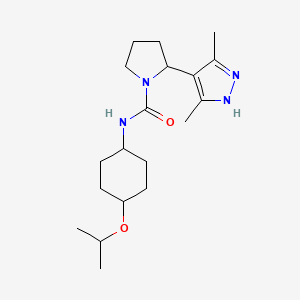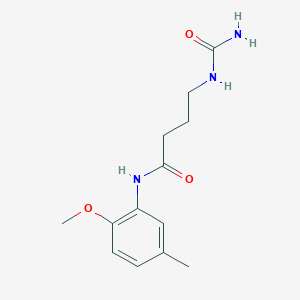
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide, also known as Gabapentin enacarbil, is a prodrug of Gabapentin. It is an anticonvulsant and analgesic medication that is used to treat neuropathic pain, restless leg syndrome, and epilepsy. Gabapentin enacarbil is converted into Gabapentin in the liver, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels, resulting in a reduction of calcium influx and a decrease in neurotransmitter release.
作用機序
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil is converted into 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide in the liver, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels, resulting in a reduction of calcium influx and a decrease in neurotransmitter release. This mechanism of action is thought to be responsible for the anticonvulsant and analgesic effects of 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil.
Biochemical and physiological effects:
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and substance P, which are neurotransmitters involved in pain transmission. In addition, 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.
実験室実験の利点と制限
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in the scientific community and its mechanism of action is well understood. In addition, it is relatively easy to synthesize and has a low toxicity profile. However, one limitation is that it is a prodrug and must be converted into 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide in the liver before it can exert its effects. This can complicate experiments and may limit its usefulness in certain applications.
将来の方向性
There are a number of future directions for research on 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil. One area of interest is in its potential use in the treatment of other neurological disorders, such as migraine headaches and fibromyalgia. In addition, there is interest in developing new formulations of 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil that may improve its bioavailability and efficacy. Finally, there is interest in developing new drugs that target the alpha-2-delta subunit of voltage-gated calcium channels, which may lead to the development of more effective treatments for a variety of neurological disorders.
合成法
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil is synthesized by reacting 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide with ethyl chloroformate to form 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide carbamate. The 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide carbamate is then reacted with 2-methoxy-5-methylphenyl isocyanate to form 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil.
科学的研究の応用
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil has been extensively studied in the scientific community for its effectiveness in treating neuropathic pain, restless leg syndrome, and epilepsy. It has been shown to be effective in reducing pain and improving sleep quality in patients with neuropathic pain and restless leg syndrome. In addition, 4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide enacarbil has been shown to be effective in reducing seizure frequency in patients with epilepsy.
特性
IUPAC Name |
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9-5-6-11(19-2)10(8-9)16-12(17)4-3-7-15-13(14)18/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H3,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZIOXDSOJUFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(carbamoylamino)-N-(2-methoxy-5-methylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
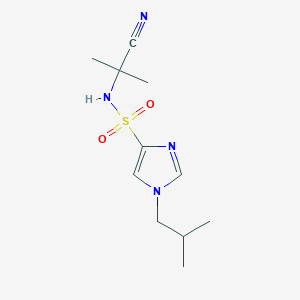
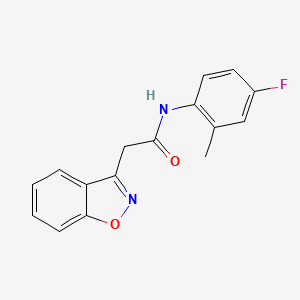
![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)
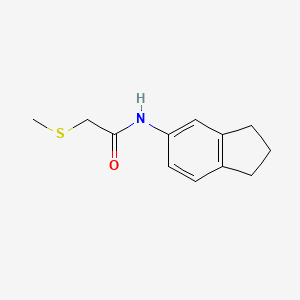
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)
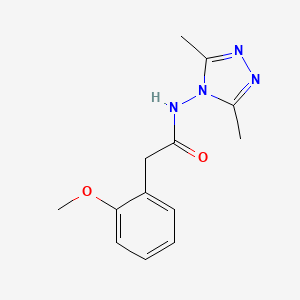
![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)
